molecular formula C9H19NO B13443374 1-[(1-Methylethyl)amino]cyclopentanemethanol

1-[(1-Methylethyl)amino]cyclopentanemethanol

Cat. No.: B13443374
M. Wt: 157.25 g/mol
InChI Key: HXHXFHWNFCSZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(1-Methylethyl)amino]cyclopentanemethanol typically involves the reaction of cyclopentanone with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(1-Methylethyl)amino]cyclopentanemethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-Methylethyl)amino]cyclopentanemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-Methylethyl)amino]cyclopentanemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-[(1-Methylethyl)amino]cyclopentanemethanol can be compared with other similar compounds, such as:

The presence of both the amino and hydroxyl groups in this compound makes it unique and valuable for various applications in research and industry.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[1-(propan-2-ylamino)cyclopentyl]methanol

InChI

InChI=1S/C9H19NO/c1-8(2)10-9(7-11)5-3-4-6-9/h8,10-11H,3-7H2,1-2H3

InChI Key

HXHXFHWNFCSZRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CCCC1)CO

Origin of Product

United States

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